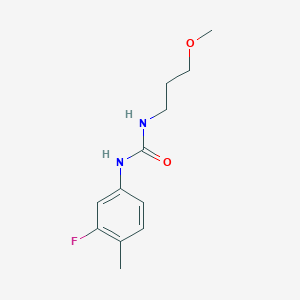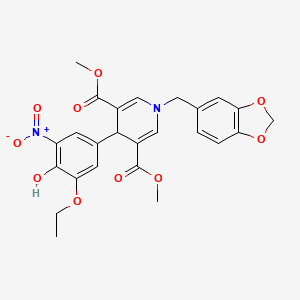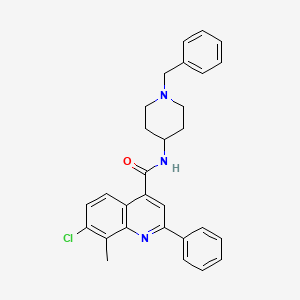
N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea
Descripción general
Descripción
"N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea" is a chemical compound belonging to the urea class, characterized by specific functional groups and structural features. The significance of such compounds lies in their diverse applications in chemical and pharmaceutical industries.
Synthesis Analysis
Ureas like "N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea" are typically synthesized through reactions involving isocyanates and amines. For example, a related compound, N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas, was synthesized via the reaction of 1-isocyanatoadamantan-4-one with substituted anilines, resulting in yields of 27–73% (Danilov et al., 2020). This method may be similar to the synthesis of N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is often analyzed using spectroscopic methods like FT-IR and NMR. For instance, the FT-IR and molecular structure of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a structurally related compound, were thoroughly studied, providing insights into the geometrical parameters and stability of the molecule (Mary et al., 2014).
Chemical Reactions and Properties
Urea compounds exhibit a variety of chemical reactions, predominantly based on their functional groups. For example, the directed lithiation of urea derivatives allows for the introduction of various substituents, influencing their chemical properties (Smith et al., 2013).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for urea derivatives. The crystal structure and physical properties of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, a related compound, have been examined, revealing unique conformations and intermolecular interactions (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties of ureas are influenced by their functional groups and molecular structure. For instance, the substitution patterns on the urea backbone can significantly affect their reactivity and interaction with other molecules. Studies on various substituted ureas have provided insights into their reactivity and potential applications (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-9-4-5-10(8-11(9)13)15-12(16)14-6-3-7-17-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJCLOMBQLOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4764586.png)
![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B4764619.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)

![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)

